molecular formula C5H10O5 B1624824 L-ribofuranose CAS No. 41546-21-8

L-ribofuranose

Cat. No.: B1624824
CAS No.: 41546-21-8
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-OWMBCFKOSA-N
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Description

L-ribofuranose: is a five-carbon sugar molecule, specifically a pentose, that exists in a furanose form. It is an unnatural sugar, first prepared by Emil Fischer and Oscar Piloty in 1891 . Unlike its naturally occurring counterpart, D-ribose, this compound is not commonly found in nature but has significant applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves the use of advanced chemical synthesis techniques to ensure high yield and purity. The process typically includes the use of protected intermediates and selective deprotection steps to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: L-ribofuranose can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its deoxy forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as L-ribonolactone.

    Reduction: Deoxy derivatives like 2-deoxy-L-ribofuranose.

    Substitution: Substituted derivatives with different functional groups.

Comparison with Similar Compounds

    D-ribose: The naturally occurring enantiomer of L-ribofuranose, essential for the synthesis of RNA.

    Deoxyribose: A derivative of ribose, lacking one oxygen atom, and a key component of DNA.

    Arabinose: Another pentose sugar, structurally similar to ribose but with different stereochemistry.

Uniqueness: this compound is unique due to its unnatural configuration, which makes it a valuable tool in scientific research for studying the effects of stereochemistry on biological processes .

Properties

IUPAC Name

(3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-OWMBCFKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473022
Record name L-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41546-21-8
Record name L-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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